![molecular formula C13H9F4N B2909566 2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline CAS No. 893733-33-0](/img/structure/B2909566.png)

2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

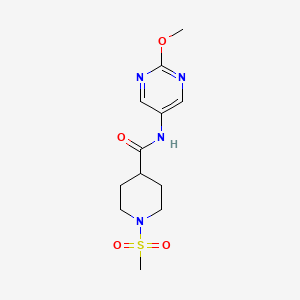

“2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline” is a fluorinated building block . It is used as a pharmaceutical intermediate and for the synthesis of diphenylthioethers .

Synthesis Analysis

The synthesis of “this compound” involves several steps. It may be used in the preparation of bis [4-amino-3-fluoro-5-(trifluoromethyl)phenyl]methane . It can also act as a reactant in the preparation of aminopyridines through amination reactions .Molecular Structure Analysis

The molecular formula of “this compound” is C7H5F4N . The average mass is 179.115 Da and the monoisotopic mass is 179.035812 Da .Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, it can be used in the preparation of aminopyridines through amination reactions . It can also be used in the preparation of 2-acetamide .Physical and Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 172.8±40.0 °C at 760 mmHg . The vapour pressure is 1.3±0.3 mmHg at 25°C . The flash point is 60.6±17.8 °C .Mechanism of Action

Target of Action

It’s known that the compound can be used as a building block for ocfentanil derivatives , which are potent opioid analgesics that primarily target the mu-opioid receptor .

Mode of Action

The ortho-substituted fluorine can perform nucleophilic aromatic substitution, making this compound an excellent precursor for various heterocycles .

Biochemical Pathways

It’s known that the compound can be used to synthesize triarylmethane derivatives with para-quinone methides via conjugated addition .

Result of Action

It’s known that the compound can be used to synthesize various heterocycles, such as quinoxalines and quinoline, as well as tricyclic heterocycles such as benzoimidazotriazines, phenazines, and phenoxazines .

Action Environment

Environmental factors can significantly impact the action, efficacy, and stability of 2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

Properties

IUPAC Name |

2-fluoro-4-[2-(trifluoromethyl)phenyl]aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4N/c14-11-7-8(5-6-12(11)18)9-3-1-2-4-10(9)13(15,16)17/h1-7H,18H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBSLXPFSOQDDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)N)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide](/img/structure/B2909484.png)

![3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B2909485.png)

![7-Methyl-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2909487.png)

methanone](/img/structure/B2909502.png)

![N-(3-chloro-4-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2909505.png)